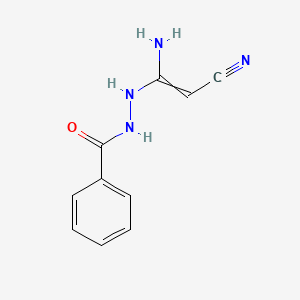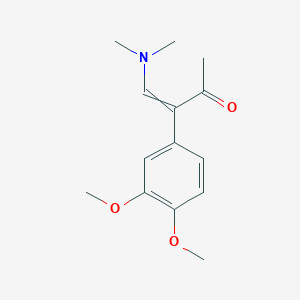
N'-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide is a chemical compound with the molecular formula C10H10N4O It is known for its unique structure, which includes an amino group, a cyano group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide typically involves the reaction of benzohydrazide with cyanoacetic acid derivatives. One common method is the cyanoacetylation of benzohydrazide using methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Solvent-free methods or the use of environmentally benign solvents may also be employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano and amino groups enable it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1-amino-2-cyanovinyl)benzohydrazide
- N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide derivatives
Uniqueness
Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Propiedades
Fórmula molecular |
C10H10N4O |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
N'-(1-amino-2-cyanoethenyl)benzohydrazide |
InChI |
InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15) |
Clave InChI |
XFEAYEHJPXRGFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)

![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
![2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)

![(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740779.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740785.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740792.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740794.png)
![2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11740797.png)
